molecular formula C17H16ClN3O B8746670 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827031-05-0

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8746670
CAS No.: 827031-05-0
M. Wt: 313.8 g/mol
InChI Key: HADKEDUVFJBONA-UHFFFAOYSA-N
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Description

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This specific compound is characterized by the presence of a chloromethyl group at the second position of the quinazoline ring and a methoxyphenyl group attached to a methylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by treating the quinazoline derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl magnesium bromide.

    Formation of the Methylamine Moiety: The final step involves the reaction of the intermediate with methylamine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduction reactions can target the quinazoline ring or the chloromethyl group, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    4-Methoxyphenyl-quinazoline: A derivative with a methoxyphenyl group but lacking the chloromethyl and methylamine moieties.

    2-Chloromethyl-quinazoline: A derivative with only the chloromethyl group.

Uniqueness:

  • The presence of both the chloromethyl and methoxyphenyl groups in 2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine provides unique chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

827031-05-0

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-(chloromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3

InChI Key

HADKEDUVFJBONA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloromethyl-quinazolin-4(3H)-one: To a solution of 2-amino-benzoic acid methyl ester (0.26 ml, 2 mmol) and chloro-acetonitrile (0.16 ml, 4.0 mmol) in dioxane (8 ml) at room temperature was added concentrated HCl (1.0 ml) dropwise. The mixture was heated at 80° C. for 24 h and then cooled to room temperature. The resulting solid was collected and dissolved in water (10 ml), and the solution was neutralized with 2 N NaOH aqueous to pH 7. The precipitation was collected by filtration, then washed with water and dried to give 309 mg (79.6%) of the title compound.
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0.26 mL
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0.16 mL
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1 mL
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8 mL
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Yield
79.6%

Synthesis routes and methods II

Procedure details

4-[(2-Chloromethyl-quinazolin-4-yl)-methyl-amino]-phenol hydrochloride: To 4-chloro-2-chloromethyl-quinazoline (200 mg) suspended in isopropanol (3 ml) was added 4-methylamino-phenol (389 mg) and followed by HCl (12 M, 2 drops). The reaction was stirred overnight at room temperature. The resulting precipitate was filtered to give 391 mg of (2-chloromethyl-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine as the hydrochloride salt. 1H NMR (MeOH-d4) δ 7.28 (m, 4H), 6.90 (m, 4H), 4.8 (s, 2H), 3.8 (s, 3H); LC-MS (ESI+; 332 ([M+H]+)).
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4-[(2-Chloromethyl-quinazolin-4-yl)-methyl-amino]-phenol hydrochloride
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200 mg
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389 mg
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3 mL
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